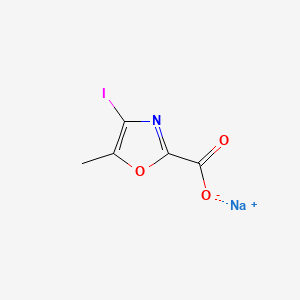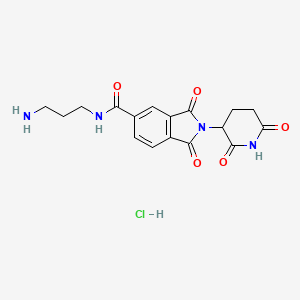
3-bromo-4-iodopyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-iodopyridine-2-carbonitrile (BIPCN) is a heterocyclic compound with a unique chemical structure. It is composed of a pyridine ring with a bromine and an iodine atom attached to the ring. The carbonitrile group is also attached to the ring. BIPCN is a versatile compound with a wide range of applications in the fields of chemistry, biology, and medicine. It has been used in the synthesis of a variety of compounds and has been studied for its potential biological and physiological effects.
Aplicaciones Científicas De Investigación
3-bromo-4-iodopyridine-2-carbonitrile has been widely studied for its potential applications in the fields of chemistry, biology, and medicine. It has been used as a reagent in the synthesis of a variety of organic compounds. It has also been used as a ligand in coordination chemistry, and as a catalyst in organic reactions. In addition, it has been studied for its potential use as an antimicrobial agent, a photosensitizer for photodynamic therapy, and an antioxidant.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-iodopyridine-2-carbonitrile is not yet fully understood. However, it is believed that its antimicrobial activity is due to its ability to interact with the cell membrane of the microorganism. This interaction causes the cell membrane to become more permeable, allowing the antibiotic to enter the cell and exert its effects. In addition, this compound has been found to have antioxidant properties, which may be due to its ability to scavenge free radicals and inhibit oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have antimicrobial activity against a variety of microorganisms, including bacteria, fungi, and viruses. In addition, it has been found to have antioxidant properties and to be effective in photodynamic therapy. It has also been found to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-bromo-4-iodopyridine-2-carbonitrile is a versatile compound with a wide range of applications in the laboratory. It is relatively easy to synthesize and is stable in aqueous solutions. However, it is also highly toxic and should be handled with care. In addition, it is not soluble in many organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of 3-bromo-4-iodopyridine-2-carbonitrile are still being explored. Possible future directions include the development of more effective antimicrobial agents, the use of this compound in photodynamic therapy, the use of this compound as an antioxidant, and the exploration of its anti-inflammatory and anti-cancer properties. In addition, further research is needed to understand the mechanism of action of this compound and to identify new applications for this compound.
Métodos De Síntesis
3-bromo-4-iodopyridine-2-carbonitrile can be synthesized through a variety of methods. One of the most common methods is the reaction of pyridine with bromine and iodine in the presence of a base. In this reaction, a base such as sodium hydroxide is used to catalyze the reaction, and the bromine and iodine atoms are added to the pyridine ring. The carbonitrile group is then attached to the ring through a nucleophilic substitution reaction. This method has been widely used to synthesize this compound in the laboratory.
Propiedades
IUPAC Name |
3-bromo-4-iodopyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZQBATYJMTTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrIN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.90 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine](/img/structure/B6610979.png)
![methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride](/img/structure/B6610994.png)
![1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B6610995.png)

![methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B6611011.png)



![2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6611047.png)





